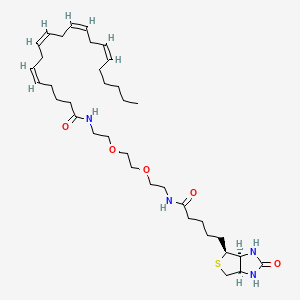

b-AEA

Beschreibung

Eigenschaften

IUPAC Name |

(5Z,8Z,11Z,14Z)-N-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethyl]icosa-5,8,11,14-tetraenamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H60N4O5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-33(41)37-24-26-44-28-29-45-27-25-38-34(42)23-20-19-21-32-35-31(30-46-32)39-36(43)40-35/h6-7,9-10,12-13,15-16,31-32,35H,2-5,8,11,14,17-30H2,1H3,(H,37,41)(H,38,42)(H2,39,40,43)/b7-6-,10-9-,13-12-,16-15-/t31-,32-,35-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWGIWGPEYRGLKI-CJBBQPGESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCCOCCOCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H60N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

661.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Anandamide Signaling Pathway in the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Anandamide (B1667382) (AEA), an endogenous cannabinoid, is a critical lipid signaling molecule within the central nervous system (CNS). It plays a pivotal role in modulating a vast array of physiological processes, including pain perception, mood, memory, and appetite. As a key component of the endocannabinoid system (ECS), the anandamide signaling pathway offers a rich landscape for therapeutic intervention in various neurological and psychiatric disorders. This technical guide provides an in-depth exploration of the core anandamide signaling pathway, presenting quantitative data, detailed experimental protocols, and visual representations to support advanced research and drug development endeavors.

The Core Signaling Pathway: Synthesis, Action, and Degradation

The lifecycle of anandamide is tightly regulated, involving on-demand synthesis, receptor-mediated signaling, and rapid enzymatic degradation. This ensures precise spatial and temporal control of its effects.

Anandamide Synthesis

Unlike classical neurotransmitters, anandamide is not stored in vesicles but is synthesized "on-demand" from membrane phospholipid precursors in response to neuronal stimulation, often triggered by an influx of calcium.[1][2] The primary biosynthetic route involves a two-step process:

-

Formation of N-arachidonoyl phosphatidylethanolamine (B1630911) (NAPE): An N-acyltransferase (NAT) catalyzes the transfer of arachidonic acid from a donor phospholipid, such as phosphatidylcholine, to the head group of phosphatidylethanolamine (PE), forming NAPE.[3][4]

-

Hydrolysis of NAPE to Anandamide: The enzyme N-acyl-phosphatidylethanolamine-specific phospholipase D (NAPE-PLD) then hydrolyzes NAPE to produce anandamide and phosphatidic acid.[3][5]

While the NAPE-PLD pathway is considered a major contributor to anandamide synthesis, alternative pathways have been identified, ensuring the continued production of anandamide even in the absence of NAPE-PLD.[6][7]

References

- 1. egrove.olemiss.edu [egrove.olemiss.edu]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. Brain activity of anandamide: a rewarding bliss? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. ijsr.net [ijsr.net]

- 6. Simultaneous Quantification of Anandamide and Other Endocannabinoids in Dorsal Vagal Complex of Rat Brainstem by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.cn [sigmaaldrich.cn]

The Dawn of Endocannabinoid Signaling: A Technical History of Anandamide's Discovery

An in-depth guide for researchers, scientists, and drug development professionals on the seminal discovery of N-arachidonoylethanolamine (AEA), the first identified endogenous cannabinoid.

This technical guide details the historical context and experimental groundwork that led to the landmark discovery of anandamide (B1667382) (AEA), a pivotal moment in neuroscience and pharmacology. It provides a comprehensive overview of the methodologies employed in its isolation, characterization, and the initial elucidation of its biological activity, offering valuable insights for researchers navigating the complexities of the endocannabinoid system.

The Quest for an Endogenous Ligand: A Historical Perspective

The journey to uncover anandamide was a logical progression following key discoveries in cannabinoid research. The isolation and structural elucidation of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of Cannabis sativa, by Raphael Mechoulam's group in 1964 laid the foundation for understanding the plant's pharmacological effects.[1] This was followed by the identification of specific cannabinoid receptors in the brain, designated as CB1, by Allyn Howlett and her graduate student William Devane in 1988.[2] The existence of a specific receptor strongly suggested the presence of an endogenous ligand that naturally activates this signaling system in the body.

This hypothesis spurred a dedicated search, culminating in 1992 at the Hebrew University in Jerusalem. A collaborative effort between Raphael Mechoulam, William Devane, and Lumír Hanuš led to the successful isolation and characterization of the first endogenous cannabinoid from porcine brain tissue.[2][3][4][5] They named this novel lipid neurotransmitter "anandamide," derived from the Sanskrit word "ananda," meaning "inner bliss" or "joy," a nod to its potential euphoric properties.[2][6][7][8]

The Discovery Workflow: Isolating and Characterizing Anandamide

The initial discovery of anandamide was a meticulous process of biochemical fractionation and analytical chemistry. The workflow, as described in the seminal 1992 publication in Science, involved a multi-step procedure to isolate the active compound from a lipid extract of porcine brain.

Experimental Protocols

-

Tissue Homogenization and Lipid Extraction: Porcine brain tissue was homogenized in a chloroform (B151607):methanol (B129727):Tris-HCl buffer (2:1:1, v/v/v) to extract the total lipid fraction.

-

Silica Gel Column Chromatography: The crude lipid extract was subjected to column chromatography on silica gel. Elution with a gradient of chloroform and methanol was used to separate lipids based on their polarity.

-

Thin-Layer Chromatography (TLC): Fractions from the column were further separated by preparative TLC on silica gel plates. The plates were developed in a chloroform:methanol:ammonium hydroxide (B78521) solvent system.

-

High-Performance Liquid Chromatography (HPLC): The active fractions from TLC, identified by their ability to compete with a radiolabeled cannabinoid ligand for binding to brain membranes, were purified by reverse-phase HPLC.

-

Mass Spectrometry (MS): Electron impact mass spectrometry (EI-MS) of the purified compound revealed a molecular ion peak and fragmentation pattern consistent with an arachidonic acid derivative. Chemical ionization mass spectrometry was also employed to confirm the molecular weight.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectra were acquired to determine the precise arrangement of atoms. The proton NMR spectrum showed characteristic signals for the long-chain fatty acyl group and the ethanolamine (B43304) moiety.[10]

-

Radioligand Binding Assay: The purified compound was tested for its ability to displace a potent synthetic cannabinoid radioligand, [³H]HU-243, from cannabinoid receptors in rat brain synaptosomal membranes. This competitive binding assay demonstrated that anandamide binds to the cannabinoid receptor with high affinity.

-

Mouse Vas Deferens Bioassay: The functional activity of anandamide was assessed using the mouse vas deferens preparation. Anandamide produced a concentration-dependent inhibition of the electrically evoked twitch response, a characteristic effect of psychotropic cannabinoids mediated by presynaptic CB1 receptors.[11][12][13][14][15]

Quantitative Data Summary

The following tables summarize the key quantitative data that characterized the initial biological profile of anandamide.

Table 1: Anandamide Binding Affinities for Cannabinoid Receptors

| Receptor | Radioligand | Ki (nM) | Reference |

| Human CB1 | [³H]CP-55,940 | 89 ± 10 | [16] |

| Human CB1 | [³H]HU-243 | 39.2 ± 5.7 | [16] |

| Rat CB1 | [³H]CP-55,940 | 87.7 | [2] |

| Human CB2 | [³H]CP-55,940 | 439.5 | [2] |

Ki represents the inhibition constant, a measure of the affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity.

Table 2: Enzyme Kinetics of Anandamide Degradation by FAAH

| Enzyme | Substrate | Km (µM) | Vmax (nmol/mg/min) | Reference |

| FAAH-like anandamide transporter (FLAT) | Anandamide | 25.3 ± 14.2 | 0.29 ± 0.13 | [17] |

Km (Michaelis constant) is the substrate concentration at which the enzyme reaction rate is half of Vmax. Vmax (maximum velocity) is the maximum rate of the enzyme-catalyzed reaction.

Anandamide Signaling Pathways

Anandamide exerts its physiological effects primarily through the activation of cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors (GPCRs). The canonical signaling pathway involves the inhibition of adenylyl cyclase and the modulation of ion channel activity.

Upon binding to the CB1 receptor on presynaptic neurons, anandamide activates the inhibitory G-protein, Gαi/o. This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[4][6][7][18][19] Simultaneously, the G-protein βγ subunits can directly modulate ion channels, leading to the activation of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels.[1][5][9][20][21] The net effect of these actions is a reduction in neurotransmitter release from the presynaptic terminal.

Biosynthesis and Degradation of Anandamide

Anandamide is synthesized "on-demand" from membrane lipid precursors and is rapidly degraded, ensuring a tight spatial and temporal control of its signaling.

Biosynthesis

The primary biosynthetic pathway for anandamide involves the enzymatic conversion of N-arachidonoyl phosphatidylethanolamine (NAPE).

In this pathway, the enzyme N-acyltransferase (NAT) catalyzes the transfer of arachidonic acid from a donor phospholipid, such as phosphatidylcholine, to the head group of phosphatidylethanolamine (PE), forming NAPE.[10] Subsequently, a specific phospholipase D, NAPE-PLD, cleaves NAPE to release anandamide.[10]

Degradation

The biological actions of anandamide are terminated by enzymatic hydrolysis, primarily by the enzyme fatty acid amide hydrolase (FAAH).

FAAH is a serine hydrolase that breaks down anandamide into arachidonic acid and ethanolamine, thus terminating its signaling.[22][23][24] The development of FAAH inhibitors has been a major focus of drug discovery efforts to enhance endogenous anandamide levels for therapeutic benefit.

Conclusion

The discovery of anandamide revolutionized our understanding of cannabinoid pharmacology and opened up the vast and complex field of the endocannabinoid system. This endogenous signaling system is now recognized as a critical regulator of numerous physiological processes, and its dysregulation is implicated in a wide range of pathological conditions. The foundational experimental work detailed in this guide not only unveiled a new class of neurotransmitters but also provided the essential tools and framework for the ongoing exploration of the endocannabinoid system and its therapeutic potential. The meticulous application of biochemical and analytical techniques serves as a testament to the power of hypothesis-driven research in uncovering the fundamental mechanisms of biological systems.

References

- 1. researchgate.net [researchgate.net]

- 2. Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The bioassay of cannabinoids using the mouse isolated vas deferens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inactivation of Anandamide Signaling: A Continuing Debate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Quantification of anandamide, oleoylethanolamide and palmitoylethanolamide in rodent brain tissue using high performance liquid chromatography–electrospray mass spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.physiology.org [journals.physiology.org]

- 10. Frontiers | Metabolism of the Endocannabinoid Anandamide: Open Questions after 25 Years [frontiersin.org]

- 11. Isolation and structure of a brain constituent that binds to the cannabinoid receptor. | Semantic Scholar [semanticscholar.org]

- 12. Isolation and structure of a brain constituent that binds to the cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Isolation and Structure of a Brain Constituent That Binds to the Cannabinoid Receptor: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 16. Brain activity of anandamide: a rewarding bliss? - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Role of FAAH-Like Anandamide Transporter in Anandamide Inactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Anandamide, a brain endogenous compound, interacts specifically with cannabinoid receptors and inhibits adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. Direct activation of Ca2+ and voltage-gated potassium channels of large conductance by anandamide in endothelial cells does not support the presence of endothelial atypical cannabinoid receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Potassium channels as molecular targets of endocannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Supersensitivity to anandamide and enhanced endogenous cannabinoid signaling in mice lacking fatty acid amide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Frontiers | A Personal Retrospective: Elevating Anandamide (AEA) by Targeting Fatty Acid Amide Hydrolase (FAAH) and the Fatty Acid Binding Proteins (FABPs) [frontiersin.org]

- 24. Hemodynamic profile, responsiveness to anandamide, and baroreflex sensitivity of mice lacking fatty acid amide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

The Endocannabinoid N-arachidonoylethanolamine: A Comprehensive Technical Guide to its Function, Signaling, and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-arachidonoylethanolamine (AEA), more commonly known as anandamide (B1667382), was the first endogenous cannabinoid to be discovered.[1][2] Its name is derived from the Sanskrit word "ananda," meaning "inner bliss," reflecting its role in mood regulation and other physiological processes.[3] As a key signaling molecule of the endocannabinoid system (ECS), anandamide plays a crucial role in maintaining homeostasis throughout the body.[4] This technical guide provides an in-depth exploration of the function of anandamide, its signaling pathways, and its metabolic routes, with a focus on quantitative data and experimental methodologies relevant to researchers and drug development professionals.

Core Functions of N-arachidonoylethanolamine

Anandamide is a fatty acid neurotransmitter that exerts a wide range of effects by interacting with cannabinoid receptors and other cellular targets.[3][5] Its functions are integral to numerous physiological and pathological processes, including pain modulation, appetite regulation, memory, mood, and immune response.[6][7][8]

Receptor Interactions and Signaling

Anandamide's effects are primarily mediated through its interaction with cannabinoid receptors, principally the CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs).[5][9] It also interacts with other receptors, such as the Transient Receptor Potential Vanilloid 1 (TRPV1).[3][10]

-

Cannabinoid Receptor 1 (CB1): Predominantly expressed in the central nervous system, CB1 receptors are responsible for the psychoactive effects associated with cannabinoids.[5] Anandamide acts as a partial agonist at CB1 receptors, modulating neurotransmitter release and synaptic plasticity.[5][7]

-

Cannabinoid Receptor 2 (CB2): Primarily found in the peripheral nervous system and on immune cells, CB2 receptors are key players in modulating inflammation and immune responses.[5][9]

-

Transient Receptor Potential Vanilloid 1 (TRPV1): Anandamide is also an agonist of the TRPV1 receptor, a non-selective cation channel involved in pain perception and inflammation.[3][10]

Quantitative Data: Receptor Binding and Enzyme Kinetics

The following tables summarize key quantitative parameters for the interaction of anandamide with its primary receptors and the enzymes responsible for its metabolism.

| Receptor | Ligand | Ki (nM) | Species | Reference |

| CB1 | Anandamide | 89 | Not Specified | [11] |

| CB2 | Anandamide | 371 | Not Specified | [11] |

Table 1: Binding Affinities (Ki) of Anandamide for Cannabinoid Receptors.

| Enzyme | Substrate | Km (µM) | Vmax (nmol/mg/min) | Source | Reference |

| FAAH | Anandamide | 25.3 ± 14.2 | 0.29 ± 0.13 | HeLa cell homogenates | [2] |

| NAPE-PLD | N-arachidonoyl-PE | 40.0 ± 5.6 | 0.022 ± 0.0035 | Not Specified | [3] |

Table 2: Kinetic Parameters of Enzymes Involved in Anandamide Metabolism.

| Effect | IC50 / EC50 (nM) | Model System | Reference |

| GPR55 Activation | EC50: 18 | Not Specified | [11] |

| CB1 Activation | EC50: 31 | Not Specified | [11] |

| CB2 Activation | EC50: 27 | Not Specified | [11] |

| FAAH Inhibition (URB937) | IC50: 26.8 ± 4.9 | Not Specified | [12] |

Table 3: Potency of Anandamide and Related Compounds in Functional Assays.

Signaling Pathways

The binding of anandamide to its receptors initiates a cascade of intracellular signaling events.

CB1 and CB2 Receptor Signaling

Both CB1 and CB2 receptors are coupled to inhibitory G-proteins (Gi/o).[7] Activation of these receptors by anandamide leads to the inhibition of adenylyl cyclase, which in turn reduces the intracellular levels of cyclic AMP (cAMP).[13][14] This signaling cascade can influence the activity of various downstream effectors, including ion channels and mitogen-activated protein kinases (MAPKs).[15]

Biosynthesis and Degradation of Anandamide

The cellular levels of anandamide are tightly regulated through on-demand synthesis and rapid degradation.

Biosynthesis

Anandamide is synthesized from a membrane phospholipid precursor, N-arachidonoyl phosphatidylethanolamine (B1630911) (NAPE).[16][17] The primary pathway involves the hydrolysis of NAPE by a specific phospholipase D, known as NAPE-PLD.[13][16] Alternative pathways for anandamide synthesis also exist.[17]

Degradation

The biological actions of anandamide are terminated by its enzymatic hydrolysis. The primary enzyme responsible for this process is Fatty Acid Amide Hydrolase (FAAH), which breaks down anandamide into arachidonic acid and ethanolamine.[2][18]

References

- 1. benchchem.com [benchchem.com]

- 2. Role of FAAH-Like Anandamide Transporter in Anandamide Inactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. cloud-clone.com [cloud-clone.com]

- 5. A role for CB2 receptors in anandamide signalling pathways involved in the regulation of IL-12 and IL-23 in microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel analogues of arachidonylethanolamide (anandamide): affinities for the CB1 and CB2 cannabinoid receptors and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. CB1 & CB2 Receptor Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]

- 10. sigmaaldrich.cn [sigmaaldrich.cn]

- 11. Anandamide | CB and TRPV1 Receptor Agonist | Tocris Bioscience [tocris.com]

- 12. Anandamide suppresses pain initiation through a peripheral endocannabinoid mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anandamide, a brain endogenous compound, interacts specifically with cannabinoid receptors and inhibits adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Anandamide, a naturally-occurring agonist of the cannabinoid receptor, blocks adenylate cyclase at the frog neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Neuropharmacology of the Endocannabinoid Signaling System-Molecular Mechanisms, Biological Actions and Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Fatty acid amide hydrolase (FAAH) enzymatic activity [bio-protocol.org]

- 17. benchchem.com [benchchem.com]

- 18. Fatty acid amide hydrolase inhibition heightens anandamide signaling without producing reinforcing effects in primates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis of Anandamide from N-Arachidonoyl Phosphatidylethanolamine (NAPE)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the enzymatic pathways responsible for the synthesis of the endocannabinoid anandamide (B1667382) (AEA) from its membrane phospholipid precursor, N-arachidonoyl phosphatidylethanolamine (B1630911) (NAPE). It covers the canonical NAPE-PLD pathway, alternative biosynthetic routes, quantitative enzyme kinetics, and detailed experimental protocols.

Introduction to Anandamide Biosynthesis

Anandamide (N-arachidonoylethanolamine or AEA) is a crucial endocannabinoid lipid transmitter that plays a significant role in regulating a wide array of physiological and pathological processes, including mood, memory, appetite, and pain perception.[1] Unlike classical neurotransmitters, anandamide is not stored in vesicles but is synthesized "on-demand" from membrane lipid precursors in response to cellular stimulation.[2][3]

The primary precursor for anandamide is N-arachidonoyl phosphatidylethanolamine (NAPE), a phospholipid present in small quantities in cell membranes.[4] The biosynthesis of anandamide from NAPE is a multi-step process that begins with the formation of NAPE itself. This initial step is catalyzed by a Ca²⁺-dependent N-acyltransferase (NAT), which transfers an arachidonoyl group from a donor phospholipid, such as phosphatidylcholine, to the primary amine of phosphatidylethanolamine (PE).[4][5][6] Once formed, NAPE can be converted to anandamide through several distinct enzymatic pathways.

Biosynthetic Pathways from NAPE to Anandamide

While initially thought to be a single-pathway process, research has revealed multiple, parallel routes for anandamide synthesis from NAPE, which may be cell- and tissue-specific.[5][7][8]

The most direct and well-characterized pathway involves the hydrolysis of NAPE by a specific N-acylphosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD).[7][8][9] This enzyme, a zinc metallohydrolase, cleaves the glycerophosphate bond of NAPE to directly yield anandamide and phosphatidic acid.[5][10] The NAPE-PLD enzyme has been cloned and characterized, but studies with NAPE-PLD knockout mice have shown that anandamide levels are not significantly reduced in the brain, indicating the presence of alternative, compensatory pathways.[3][7][11]

At least two major alternative pathways for anandamide synthesis from NAPE have been identified, bypassing the requirement for NAPE-PLD.[7][8]

-

Phospholipase C (PLC) / Phosphatase Pathway: In this two-step route, NAPE is first hydrolyzed by a phospholipase C (PLC) to produce phosphoanandamide (pAEA).[2][7] This intermediate is then dephosphorylated by various phosphatases, such as protein tyrosine phosphatase non-receptor type 22 (PTPN22) and SHIP1, to yield anandamide.[2][5][7][8] This pathway is particularly dominant in macrophages following endotoxin (B1171834) stimulation.[2][7][8]

-

α/β-Hydrolase 4 (ABHD4) / GDE1 Pathway: This multi-step pathway begins with the removal of an acyl chain from NAPE by enzymes like α/β-hydrolase 4 (ABHD4) or a secretory phospholipase A₂ (sPLA₂) to form lyso-NAPE.[5][7] ABHD4 can then act on lyso-NAPE to generate glycerophospho-anandamide (GpAEA), which is subsequently cleaved by the phosphodiesterase GDE1 to release anandamide.[5][7]

The existence of these multiple pathways suggests a complex and tightly regulated system for anandamide production, allowing for fine-tuned responses to different physiological stimuli.

Caption: Overview of Anandamide biosynthesis pathways from NAPE.

Quantitative Data

Enzyme kinetics provides crucial insights into the efficiency and substrate affinity of the enzymes involved in anandamide biosynthesis.[12][13] The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), with a lower Km indicating higher affinity.[12][13][14]

Table 1: Kinetic Parameters of Key Biosynthetic Enzymes

| Enzyme | Substrate | Km | Vmax | Organism/System | Source |

| NAPE-PLD | C20:4-NAPE | 2.8 µM | 73.2 nmol/min/mg | Recombinant | [5] |

| NAPE-PLD (mouse) | flame-NAPE | K₁/₂ = 3.6 µM | 15.3 RFU/min | Recombinant | [10] |

Note: Data is limited and can vary based on experimental conditions, such as the use of different substrates (e.g., synthetic fluorogenic substrates like flame-NAPE).

Experimental Protocols

Accurate measurement of enzyme activity and quantification of lipids are essential for studying these pathways.

This protocol is adapted from methods using a fluorogenic NAPE analog for high-throughput screening.[15][16][17]

Objective: To measure the enzymatic activity of NAPE-PLD in cell lysates or with purified enzyme.

Materials:

-

HEK293T cells overexpressing NAPE-PLD (or tissue homogenate)

-

Lysis Buffer (e.g., Tris-HCl with protease inhibitors)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

Fluorogenic Substrate (e.g., PED-A1 or flame-NAPE)

-

N-octyl-β-d-glucoside solution (detergent)

-

96-well black, clear-bottom plates

-

Fluorescence plate reader (Excitation/Emission ~488/530 nm)

Procedure:

-

Lysate Preparation: Prepare membrane fractions from NAPE-PLD overexpressing cells or tissue homogenates via ultracentrifugation.[16] Resuspend the membrane pellet in lysis buffer and determine protein concentration.

-

Assay Setup: In a 96-well plate, add assay buffer and N-octyl-β-d-glucoside solution.[15]

-

Enzyme Addition: Add the diluted membrane lysate (e.g., final concentration of 4-5 µg/mL) to each well.[15] Include negative controls with buffer or mock-transfected cell lysate.

-

Pre-incubation: Incubate the plate for 30-60 minutes at 37°C.[15][16]

-

Reaction Initiation: Add the fluorogenic substrate (e.g., final concentration of 4-20 µM) to each well to start the reaction.[15]

-

Measurement: Immediately begin measuring fluorescence intensity at 37°C at regular intervals (e.g., every 1-2 minutes) for up to 60 minutes.[15][16]

-

Data Analysis: Calculate the rate of reaction (increase in fluorescence over time). Subtract the background signal from mock/negative control wells.[16]

Caption: Workflow for a fluorogenic NAPE-PLD activity assay.

This protocol provides a general workflow for the extraction and quantification of anandamide from biological samples.[18][19][20]

Objective: To accurately measure the concentration of anandamide in tissues or cells.

Materials:

-

Biological Sample (e.g., brain tissue, cell pellet)

-

Homogenizer/Sonicator

-

Internal Standard (e.g., AEA-d8)

-

Extraction Solvent (e.g., Acetonitrile (B52724) or Ethyl Acetate)

-

LC-MS/MS system with a C18 reverse-phase column

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile/Methanol with 0.1% Formic Acid

Procedure:

-

Homogenization: Weigh the tissue sample and homogenize on ice in a suitable buffer or saline.[21] For cell pellets, resuspend in buffer.

-

Internal Standard: Add a known amount of deuterated internal standard (e.g., AEA-d8) to the homogenate to correct for extraction loss.

-

Lipid Extraction: Perform a liquid-liquid extraction or protein precipitation.[20] For protein precipitation, add cold acetonitrile (e.g., 2-3 volumes), vortex vigorously, and centrifuge at high speed to pellet proteins.[21]

-

Supernatant Collection: Carefully collect the supernatant containing the lipids.

-

Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen. Reconstitute the dried lipid extract in a small volume of the initial mobile phase.

-

LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system.

-

Separation: Use a C18 column with a gradient elution to separate anandamide from other lipids.[19]

-

Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for anandamide and its internal standard.[18]

-

-

Quantification: Create a standard curve using known concentrations of anandamide. Quantify the anandamide in the sample by comparing its peak area relative to the internal standard against the standard curve.[19]

Anandamide Degradation

To fully understand anandamide signaling, it is crucial to consider its degradation. The primary enzyme responsible for breaking down anandamide is Fatty Acid Amide Hydrolase (FAAH).[1][22][23] FAAH is an integral membrane enzyme that hydrolyzes anandamide into arachidonic acid and ethanolamine, thus terminating its signaling activity.[1][23][24] The rapid uptake and degradation by FAAH ensure that anandamide signaling is spatially and temporally controlled.[24]

Caption: Simplified lifecycle of Anandamide from synthesis to degradation.

Conclusion

The biosynthesis of anandamide from NAPE is a complex process involving multiple, redundant enzymatic pathways. The canonical NAPE-PLD route is complemented by PLC/phosphatase and ABHD4-mediated pathways, providing robust and context-specific control over anandamide levels. For professionals in drug development, targeting these biosynthetic enzymes offers potential therapeutic strategies for modulating endocannabinoid tone to treat a variety of disorders. A thorough understanding of the kinetics and methodologies outlined in this guide is fundamental to advancing research in this promising field.

References

- 1. straingenie.com [straingenie.com]

- 2. pnas.org [pnas.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Formation of N-acyl-phosphatidylethanolamine and N-acylethanolamine (including anandamide) during glutamate-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Multiple Pathways Involved in the Biosynthesis of Anandamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Multiple pathways involved in the biosynthesis of anandamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Small Molecule Activation of NAPE-PLD Enhances Efferocytosis by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanisms for Recycling and Biosynthesis of Endogenous Cannabinoids Anandamide and 2-Arachidonylglycerol - PMC [pmc.ncbi.nlm.nih.gov]

- 12. What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions [synapse.patsnap.com]

- 13. Understanding Km and Vmax: Practical Implications for Enzyme Studies [synapse.patsnap.com]

- 14. Enzyme Kinetics [sas.upenn.edu]

- 15. Selective measurement of NAPE-PLD activity via a PLA1/2-resistant fluorogenic N-acyl-phosphatidylethanolamine analog - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Quantitative profiling of endocannabinoids and related N-acylethanolamines in human CSF using nano LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Quantification of anandamide, oleoylethanolamide and palmitoylethanolamide in rodent brain tissue using high performance liquid chromatography–electrospray mass spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A simple LC-MS/MS method for the simultaneous quantification of endocannabinoids in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. FAAH and anandamide: is 2-AG really the odd one out? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Frontiers | A Personal Retrospective: Elevating Anandamide (AEA) by Targeting Fatty Acid Amide Hydrolase (FAAH) and the Fatty Acid Binding Proteins (FABPs) [frontiersin.org]

The Enzymatic Degradation of Anandamide by Fatty Acid Amide Hydrolase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anandamide (B1667382) (AEA), an endogenous cannabinoid neurotransmitter, is a critical signaling molecule in the endocannabinoid system, modulating a wide array of physiological processes including pain, inflammation, mood, and appetite. The termination of AEA signaling is predominantly orchestrated by the integral membrane enzyme, Fatty Acid Amide Hydrolase (FAAH). By hydrolyzing AEA into arachidonic acid and ethanolamine (B43304), FAAH effectively regulates the intensity and duration of endocannabinoid signaling. This central role has positioned FAAH as a significant therapeutic target for a variety of pathological conditions. This in-depth technical guide provides a comprehensive overview of the enzymatic degradation of AEA by FAAH, detailing the molecular mechanisms, enzyme kinetics, and the intricate signaling pathways involved. Furthermore, this guide furnishes detailed experimental protocols for assessing FAAH activity and inhibition, alongside a curated summary of quantitative data for key kinetic parameters and inhibitor potencies to aid in drug discovery and development efforts.

Introduction

The endocannabinoid system (ECS) is a complex, ubiquitous signaling network that plays a crucial role in maintaining homeostasis. Anandamide (N-arachidonoylethanolamine or AEA) was one of the first identified endogenous ligands for the cannabinoid receptors, CB1 and CB2.[1] Its biological actions are terminated by cellular uptake and subsequent enzymatic degradation. The primary enzyme responsible for the catabolism of AEA is Fatty Acid Amide Hydrolase (FAAH).[2][3]

FAAH is a member of the amidase signature family of serine hydrolases.[4] It is an integral membrane protein, predominantly localized to the endoplasmic reticulum.[5] The hydrolysis of AEA by FAAH not only terminates its signaling but also releases arachidonic acid, a precursor for the synthesis of prostaglandins (B1171923) and other inflammatory mediators. Given its pivotal role in regulating endocannabinoid tone, the inhibition of FAAH has emerged as a promising therapeutic strategy for a range of conditions, including chronic pain, anxiety disorders, and neurodegenerative diseases. By blocking FAAH activity, endogenous AEA levels are elevated, leading to enhanced activation of cannabinoid receptors in a more physiologically controlled manner than direct receptor agonists.

The Molecular Mechanism of AEA Degradation by FAAH

The degradation of AEA by FAAH is a hydrolytic process that occurs within the active site of the enzyme. FAAH functions as a homodimer, with each monomer containing a catalytic site.[6] The catalytic mechanism involves a serene-serine-lysine catalytic triad (B1167595) (Ser241-Ser217-Lys142 in rat FAAH).[4]

The proposed mechanism proceeds as follows:

-

Nucleophilic Attack: The catalytic Ser241, activated by the adjacent Ser217 and Lys142 residues, acts as a nucleophile, attacking the carbonyl carbon of the amide bond in AEA.[4]

-

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, unstable tetrahedral intermediate.[4]

-

Acylation of the Enzyme: The intermediate collapses, resulting in the acylation of the Ser241 residue and the release of the ethanolamine portion of AEA.[4]

-

Deacylation: A water molecule, activated by the catalytic triad, then attacks the acylated enzyme, hydrolyzing the ester bond and releasing arachidonic acid. This regenerates the active enzyme, ready for another catalytic cycle.[4]

Quantitative Data

Enzyme Kinetics of FAAH with Anandamide

The kinetic parameters of FAAH for its natural substrate, anandamide, are crucial for understanding its efficiency and for the design of inhibitors.

| Parameter | Value | Species/Source | Assay Conditions |

| Km (Michaelis Constant) | ~9 - 50 µM | Rat Brain | Radiometric or Fluorometric Assays |

| Vmax (Maximum Velocity) | ~0.29 ± 0.13 nmol/mg/min | FAAH-like transporter | Not specified |

Note: Kinetic values can vary depending on the specific experimental conditions, including enzyme source, purity, and assay methodology.[7]

Inhibitors of FAAH

A wide range of inhibitors have been developed to target FAAH. These can be broadly classified as reversible or irreversible, and competitive or non-competitive. The potency of these inhibitors is typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).

| Inhibitor | Type | IC50 | Ki | Species/Source |

| URB597 | Irreversible | 4.6 nM | - | Human recombinant FAAH |

| PF-3845 | Irreversible | - | 230 nM | Human recombinant FAAH |

| OL-135 | Reversible | - | 13 nM | Rat Brain |

| JNJ-42165279 | Reversible | 70 nM (human), 313 nM (rat) | - | Recombinant FAAH |

| Ibu-AM5 | Reversible | 0.59 µM (S-enantiomer) | - | Rat Brain |

| Flu-AM1 | Reversible | 0.74 µM (R-enantiomer) | - | Rat Brain |

Note: IC50 and Ki values are highly dependent on the assay conditions, including substrate concentration and pre-incubation times.[4][8][9]

Signaling Pathways

The degradation of AEA by FAAH is a key regulatory step in the signaling pathways mediated by the activation of cannabinoid receptors.

Anandamide Signaling Pathway

Anandamide, upon its release into the synaptic cleft, binds to and activates cannabinoid receptors, primarily CB1 and CB2.[1] This initiates a cascade of intracellular signaling events.

FAAH Degradation Workflow

The process of anandamide degradation by FAAH is a critical control point in the endocannabinoid system.

Experimental Protocols

Fluorometric Assay for FAAH Activity

This protocol describes a common and robust method for measuring FAAH activity using a fluorogenic substrate.

Objective: To determine the enzymatic activity of FAAH in a given sample (e.g., cell lysate, tissue homogenate, or purified enzyme).

Principle: The assay utilizes a synthetic substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), which is non-fluorescent. FAAH cleaves the amide bond of AAMCA, releasing the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC). The rate of increase in fluorescence is directly proportional to the FAAH activity.[10][11]

Materials:

-

FAAH enzyme source (e.g., rat brain microsomes, recombinant human FAAH)

-

FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)[8]

-

Fluorogenic substrate: Arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA) stock solution (e.g., 10 mM in DMSO)

-

7-Amino-4-methylcoumarin (AMC) standard for calibration curve

-

96-well black, flat-bottom microplates

-

Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~465 nm)[12]

-

Incubator at 37°C

Procedure:

-

Preparation of Reagents:

-

Thaw all reagents on ice.

-

Prepare serial dilutions of the AMC standard in FAAH Assay Buffer to generate a standard curve (e.g., 0 to 10 µM).

-

Dilute the FAAH enzyme source to the desired concentration in ice-cold FAAH Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

-

Prepare the AAMCA substrate working solution by diluting the stock solution in FAAH Assay Buffer to the desired final concentration (typically at or near the Km value).

-

-

Assay Setup (in a 96-well plate):

-

Standard Wells: Add 100 µL of each AMC standard dilution in triplicate.

-

Sample Wells: Add 50 µL of the diluted FAAH enzyme preparation to each well in triplicate.

-

Blank (No Enzyme Control): Add 50 µL of FAAH Assay Buffer to wells in triplicate.

-

-

Reaction Initiation and Measurement:

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the reaction by adding 50 µL of the AAMCA substrate working solution to all sample and blank wells.

-

Immediately place the plate in the fluorescence microplate reader, pre-warmed to 37°C.

-

Measure the fluorescence kinetically for 15-30 minutes, with readings taken every 1-2 minutes.

-

-

Data Analysis:

-

Plot the fluorescence of the AMC standards against their concentrations to generate a standard curve.

-

For each sample, determine the rate of reaction (V₀) by calculating the slope of the linear portion of the fluorescence versus time plot (ΔRFU/min).

-

Subtract the average rate of the blank wells from the sample rates to correct for non-enzymatic hydrolysis of the substrate.

-

Convert the corrected rates (ΔRFU/min) to pmol of AMC produced per minute using the standard curve.

-

Express the FAAH activity as pmol/min/mg of protein (specific activity). Protein concentration of the enzyme source should be determined using a standard method (e.g., BCA assay).

-

FAAH Inhibitor Screening Assay

This protocol is designed to determine the potency (IC50) of a test compound against FAAH.

Objective: To determine the concentration of a test compound that inhibits 50% of FAAH activity.

Procedure:

-

Preparation of Inhibitor Dilutions:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the inhibitor stock solution in FAAH Assay Buffer to cover a wide range of concentrations (e.g., from 1 pM to 100 µM).

-

-

Assay Setup (in a 96-well plate):

-

Inhibitor Wells: Add 25 µL of each inhibitor dilution to wells in triplicate.

-

Vehicle Control (100% Activity): Add 25 µL of the vehicle (e.g., DMSO at the same final concentration as in the inhibitor wells) to wells in triplicate.

-

Blank (No Enzyme Control): Add 50 µL of FAAH Assay Buffer to wells in triplicate.

-

-

Pre-incubation:

-

Add 25 µL of the diluted FAAH enzyme preparation to the inhibitor and vehicle control wells.

-

Mix gently and pre-incubate the plate at 37°C for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding 50 µL of the AAMCA substrate working solution to all wells.

-

Measure the fluorescence kinetically as described in the FAAH activity assay protocol.

-

-

Data Analysis:

-

Calculate the rate of reaction for each inhibitor concentration and the vehicle control.

-

Determine the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Rate_inhibitor / Rate_vehicle))

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.

-

Conclusion

The enzymatic degradation of anandamide by FAAH is a fundamental process in the regulation of the endocannabinoid system. A thorough understanding of the mechanism, kinetics, and signaling pathways associated with this process is essential for the rational design and development of novel therapeutics targeting FAAH. The experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and drug development professionals working in this exciting and rapidly evolving field. The continued exploration of FAAH enzymology and the development of highly selective and potent inhibitors hold great promise for the treatment of a wide range of human diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. CB1 & CB2 Receptor Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The endogenous cannabinoid anandamide has effects on motivation and anxiety that are revealed by fatty acid amide hydrolase (FAAH) inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Personal Retrospective: Elevating Anandamide (AEA) by Targeting Fatty Acid Amide Hydrolase (FAAH) and the Fatty Acid Binding Proteins (FABPs) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Anandamide initiates Ca2+ signaling via CB2 receptor linked to phospholipase C in calf pulmonary endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. What We Know and Don’t Know About the Cannabinoid Receptor 2 (CB2) - PMC [pmc.ncbi.nlm.nih.gov]

The Bliss Molecule: An In-depth Technical Guide to the Physiological Effects of Anandamide on Mood Regulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anandamide (B1667382) (AEA), an endogenous cannabinoid neurotransmitter, plays a pivotal role in the intricate regulation of mood and emotional homeostasis. As a partial agonist of the cannabinoid type 1 (CB1) and type 2 (CB2) receptors, AEA's influence extends across various neurobiological systems implicated in anxiety, depression, and stress-coping mechanisms. This technical guide provides a comprehensive overview of the physiological effects of anandamide on mood regulation, synthesizing preclinical and clinical evidence. It details the molecular signaling pathways, summarizes quantitative data from key experimental studies, and provides detailed protocols for relevant assays. The guide is intended to serve as a resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of modulating the anandamide system for the treatment of mood and anxiety disorders.

Introduction

N-arachidonoylethanolamine, or anandamide, derives its name from the Sanskrit word "ananda," meaning "bliss" or "joy," aptly reflecting its association with mood enhancement.[1] It is a key component of the endocannabinoid system (ECS), a complex lipid signaling network that also includes the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), their synthesizing and degrading enzymes, and cannabinoid receptors.[2][3] The ECS is a critical modulator of synaptic transmission and is densely expressed in brain regions associated with emotional processing, such as the amygdala, prefrontal cortex, and hippocampus.[4] Dysregulation of the anandamide system has been implicated in the pathophysiology of several mood and anxiety disorders, making it a promising target for novel therapeutic interventions.

Anandamide Signaling Pathways in Mood Regulation

Anandamide's effects on mood are primarily mediated through its interaction with CB1 receptors, which are among the most abundant G protein-coupled receptors in the central nervous system.[2][5]

Synthesis and Degradation

Anandamide is synthesized "on-demand" from a membrane phospholipid precursor, N-arachidonoyl phosphatidylethanolamine (B1630911) (NAPE), through the action of N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD).[6] Its signaling is terminated by cellular uptake and intracellular enzymatic degradation, primarily by fatty acid amide hydrolase (FAAH).[6] The inhibition of FAAH represents a key therapeutic strategy to enhance endogenous anandamide signaling.

Retrograde Signaling

Anandamide functions as a retrograde messenger. Following its synthesis in the postsynaptic neuron, it travels backward across the synapse to bind to presynaptic CB1 receptors. This binding inhibits the release of various neurotransmitters, including glutamate (B1630785) and GABA, thereby modulating synaptic plasticity and neuronal excitability.[4] This retrograde signaling mechanism is crucial for maintaining synaptic homeostasis and influencing emotional responses.

Interaction with Serotonin (B10506) and Dopamine (B1211576) Systems

Anandamide signaling is intricately linked with key monoaminergic systems involved in mood regulation.

-

Serotonin (5-HT) System: Anandamide can modulate the activity of serotonin neurons. For instance, FAAH inhibitors have been shown to increase the firing rate of serotonergic neurons in the dorsal raphe nucleus.[7] There is also evidence suggesting that the anxiolytic effects of anandamide are modulated by 5-HT1A receptors.[8]

-

Dopamine (DA) System: The endocannabinoid system and the dopaminergic system have a reciprocal relationship. Anandamide can influence dopamine release, and dopamine receptor activation can, in turn, affect anandamide levels.[9] This interaction is particularly relevant to the brain's reward circuitry and motivational processes.[10][11]

References

- 1. scholars.okstate.edu [scholars.okstate.edu]

- 2. The effects of inhibition of fatty acid amide hydrolase (FAAH) by JNJ-42165279 in social anxiety disorder: a double-blind, randomized, placebo-controlled proof-of-concept study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Endocannabinoid System in Psychotic and Mood Disorders, a review of human studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. Attributes | Graphviz [graphviz.org]

- 10. A simple LC-MS/MS method for the simultaneous quantification of endocannabinoids in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Optimized extraction of 2-arachidonyl glycerol and anandamide from aortic tissue and plasma for quantification by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

The Intricate Dance of Anandamide with Cannabinoid Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Anandamide (B1667382) (AEA), an endogenous cannabinoid neurotransmitter, plays a pivotal role in a myriad of physiological processes through its interaction with the cannabinoid receptors CB1 and CB2. As key components of the endocannabinoid system, the nuanced engagement of AEA with these G protein-coupled receptors (GPCRs) presents a compelling area of study for therapeutic intervention in various pathological conditions. This technical guide provides an in-depth exploration of the binding kinetics, functional agonism, and downstream signaling cascades initiated by the interaction of AEA with CB1 and CB2 receptors.

Quantitative Analysis of AEA-Receptor Interactions

The affinity and efficacy of anandamide at CB1 and CB2 receptors have been quantified through various in vitro assays. The following tables summarize key quantitative data, offering a comparative overview of AEA's interaction with both receptor subtypes. It is important to note that AEA generally exhibits a higher affinity and efficacy for the CB1 receptor compared to the CB2 receptor, classifying it as a partial agonist at CB1 and a weak partial agonist at CB2.[1][2][3]

| Parameter | CB1 Receptor | CB2 Receptor | Reference(s) |

| Binding Affinity (Ki) | 89 nM | 371 nM | |

| 70 nM | ~10,000 nM | [4] | |

| Range: 60 - 150 nM | Range: 300 - 2000 nM | General literature consensus |

Table 1: Comparative Binding Affinities (Ki) of Anandamide for CB1 and CB2 Receptors. The inhibition constant (Ki) represents the concentration of AEA required to displace 50% of a radioligand from the receptor. A lower Ki value indicates a higher binding affinity.

| Parameter | CB1 Receptor | CB2 Receptor | Reference(s) |

| Functional Efficacy (EC50) | 31 nM | 27 nM | |

| - | 121 ± 29 nM (GTPγS) | [5] | |

| - | 261 ± 91 nM (GTPγS, partial agonist) | [5] | |

| Range: 20 - 100 nM | Range: 25 - 500 nM | General literature consensus |

Table 2: Functional Efficacy (EC50) of Anandamide at CB1 and CB2 Receptors. The half-maximal effective concentration (EC50) is the concentration of AEA that produces 50% of its maximal effect in a functional assay.

Core Signaling Pathways of AEA at CB1 and CB2 Receptors

Upon binding of anandamide, both CB1 and CB2 receptors primarily couple to inhibitory G proteins of the Gi/o family.[2][6] This initiates a canonical signaling cascade leading to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels.[2] Beyond this primary pathway, AEA-mediated receptor activation also modulates ion channels and activates various mitogen-activated protein kinase (MAPK) pathways, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK.[2][7][8][9]

Detailed Experimental Protocols

Accurate characterization of the interaction between anandamide and cannabinoid receptors relies on robust and well-defined experimental methodologies. The following sections provide detailed protocols for three key in vitro assays.

Competitive Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of anandamide by measuring its ability to displace a known radiolabeled ligand from the CB1 or CB2 receptor.

Objective: To determine the inhibition constant (Ki) of anandamide for the CB1 and CB2 receptors.

Materials:

-

Receptor Source: Cell membranes prepared from HEK-293 or CHO cells stably expressing human CB1 or CB2 receptors.

-

Radioligand: [³H]CP-55,940 or another high-affinity cannabinoid receptor agonist.

-

Test Ligand: Anandamide (AEA).

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled, high-affinity cannabinoid ligand like WIN 55,212-2.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, 0.05% BSA, pH 7.4.

-

Equipment: 96-well microplates, cell harvester with glass fiber filters (e.g., GF/C), and a scintillation counter.

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of anandamide in assay buffer. Dilute the radioligand to a final concentration of approximately 0.5-1.0 nM.

-

Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

-

Total Binding: 50 µL of assay buffer, 50 µL of radioligand, and 100 µL of membrane preparation.

-

Non-specific Binding: 50 µL of non-specific binding control, 50 µL of radioligand, and 100 µL of membrane preparation.

-

Competitive Binding: 50 µL of each anandamide dilution, 50 µL of radioligand, and 100 µL of membrane preparation.

-

-

Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach binding equilibrium.

-

Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filter mat using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filter discs in scintillation vials with scintillation fluid and measure the radioactivity (counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding CPM from the total binding CPM.

-

Plot the percentage of specific binding against the logarithm of the anandamide concentration.

-

Use non-linear regression analysis to determine the IC50 value (the concentration of anandamide that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the cannabinoid receptors upon agonist binding. It quantifies the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit.

Objective: To determine the potency (EC50) and efficacy (Emax) of anandamide in activating G proteins via CB1 and CB2 receptors.

Materials:

-

Receptor Source: Cell membranes from cells expressing CB1 or CB2 receptors.

-

Radioligand: [³⁵S]GTPγS.

-

Test Ligand: Anandamide (AEA).

-

Guanosine Diphosphate (GDP): To ensure G proteins are in an inactive state initially.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Equipment: 96-well microplates, filtration apparatus, and a scintillation counter.

Procedure:

-

Membrane Preparation: Prepare cell membranes expressing the receptor of interest.

-

Assay Setup: In a 96-well plate, add assay buffer, cell membranes (typically 5-20 µg of protein per well), and GDP (final concentration ~10 µM).

-

Ligand Addition: Add serial dilutions of anandamide to the appropriate wells.

-

Initiation of Reaction: Initiate the binding reaction by adding [³⁵S]GTPγS (final concentration ~0.1 nM).

-

Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.

-

Termination and Filtration: Terminate the reaction by rapid filtration through GF/C filters. Wash the filters with ice-cold wash buffer.

-

Quantification: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis:

-

Subtract non-specific binding (measured in the presence of a high concentration of unlabeled GTPγS) from all readings.

-

Plot the specific binding as a function of the log concentration of anandamide.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.

-

cAMP Functional Assay

This assay measures the ability of anandamide to inhibit adenylyl cyclase activity, a key downstream event of Gi/o-coupled receptor activation, by quantifying the change in intracellular cAMP levels.

Objective: To determine the potency (EC50) of anandamide in inhibiting adenylyl cyclase via CB1 and CB2 receptors.

Materials:

-

Cells: Whole cells (e.g., CHO or HEK-293) stably expressing human CB1 or CB2 receptors.

-

Test Ligand: Anandamide (AEA).

-

Stimulating Agent: Forskolin (B1673556) (to stimulate adenylyl cyclase and raise basal cAMP levels).

-

Phosphodiesterase (PDE) Inhibitor: e.g., 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation.

-

cAMP Detection Kit: Commercially available kits (e.g., HTRF, ELISA, or AlphaScreen).

-

Equipment: Plate reader compatible with the chosen detection kit.

Procedure:

-

Cell Culture and Seeding: Culture and seed the cells in appropriate multi-well plates.

-

Pre-treatment: Pre-treat the cells with a PDE inhibitor (e.g., IBMX) for a short period.

-

Ligand and Stimulant Addition: Add serial dilutions of anandamide to the cells, followed by a fixed concentration of forskolin to stimulate cAMP production.

-

Incubation: Incubate the plate for a specified time (e.g., 15-30 minutes) at 37°C.

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial detection kit according to the manufacturer's instructions.

-

Data Analysis:

-

Generate a standard curve for cAMP concentration.

-

Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the log concentration of anandamide.

-

Use non-linear regression to determine the EC50 value.

-

Conclusion

The interaction of anandamide with cannabinoid receptors CB1 and CB2 is a complex process characterized by distinct binding affinities, functional efficacies, and the activation of multiple intracellular signaling pathways. A thorough understanding of these interactions, facilitated by the detailed experimental protocols provided, is paramount for the rational design and development of novel therapeutics targeting the endocannabinoid system. The quantitative data and signaling pathway diagrams presented in this guide serve as a foundational resource for researchers and scientists dedicated to unraveling the therapeutic potential of modulating AEA signaling.

References

- 1. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Endocannabinoid 2-arachidonyl glycerol is a full agonist through human type 2 cannabinoid receptor: antagonism by anandamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Role of Endocannabinoids in Physiological Processes and Disease Pathology: A Comprehensive Review [mdpi.com]

- 7. Cannabinoid CB2 receptors modulate ERK-1/2 kinase signalling and NO release in microglial cells stimulated with bacterial lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Impact of the CB2 Cannabinoid Receptor in Inflammatory Diseases: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jme.bioscientifica.com [jme.bioscientifica.com]

The Orexigenic and Metabolic Influence of Anandamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anandamide (B1667382) (AEA), an endogenous cannabinoid neurotransmitter, plays a pivotal role in the regulation of appetite and energy metabolism. As a ligand for the cannabinoid receptor type 1 (CB1), anandamide acts on central and peripheral circuits to modulate food intake, nutrient processing, and energy storage. This technical guide provides an in-depth analysis of anandamide's core functions in appetite stimulation and metabolism, presenting quantitative data from key studies, detailed experimental protocols, and comprehensive signaling pathway diagrams. This document is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience, metabolism, and drug development, offering a foundational understanding of the endocannabinoid system's influence on energy homeostasis and its potential as a therapeutic target.

Anandamide-Mediated Appetite Stimulation

Anandamide's orexigenic (appetite-stimulating) effects are primarily mediated by the activation of CB1 receptors in key brain regions involved in food intake and reward, most notably the hypothalamus and the nucleus accumbens.[1][2][3] Administration of anandamide has been shown to increase food consumption, particularly of palatable, high-fat foods.[1]

Quantitative Data on Anandamide-Induced Hyperphagia

The following tables summarize quantitative data from key studies demonstrating the dose-dependent effects of anandamide on food intake in animal models.

Table 1: Effect of Systemic Anandamide Administration on Food Intake in Rats

| Dosage (mg/kg, s.c.) | Change in Food Intake | Animal Model | Notes | Reference |

| 0.5 | Significant increase | Pre-satiated male rats | 3-hour nocturnal food intake test | [4] |

| 1.0 | Most potent increase | Pre-satiated male rats | 3-hour nocturnal food intake test | [4] |

| 5.0 | Significant increase | Pre-satiated male rats | 3-hour nocturnal food intake test | [4] |

| 10.0 | Significant increase | Pre-satiated male rats | 3-hour nocturnal food intake test | [4] |

| 0.001 | 44% increase | Diet-restricted mice | 1-week administration, 2.5-hour daily feeding | [5] |

Table 2: Effect of Intrahypothalamic Anandamide Administration on Food Intake in Rats

| Dosage (ng/0.5 µl) | Change in Food Intake | Brain Region | Notes | Reference |

| 25 | No effect | Ventromedial Hypothalamus (VMH) | 3-hour post-injection measurement | [6] |

| 50 | Significant hyperphagia | Ventromedial Hypothalamus (VMH) | 3-hour post-injection measurement | [6] |

| 150 | No effect | Ventromedial Hypothalamus (VMH) | 3-hour post-injection measurement | [6] |

Experimental Protocols for Assessing Anandamide's Orexigenic Effects

Protocol 1: Systemic Administration in Pre-satiated Rats [4]

-

Animals: Adult male rats are used.

-

Housing: Animals are individually housed and maintained on a standard 12-hour light/dark cycle with ad libitum access to food and water, unless otherwise specified.

-

Pre-satiation: Prior to the experiment, rats are provided with their regular chow to ensure they are in a satiated state.

-

Drug Administration: Anandamide (dissolved in a vehicle, e.g., saline with a small amount of ethanol (B145695) and Tween 80) is administered subcutaneously (s.c.) at varying doses (e.g., 0.5, 1.0, 5.0, 10.0 mg/kg). A control group receives the vehicle only.

-

Antagonist Pretreatment (for mechanism validation): In a separate cohort, the selective CB1 receptor antagonist SR141716 (rimonabant) is administered prior to anandamide injection to confirm CB1 receptor mediation.

-

Food Intake Measurement: Immediately after anandamide injection, a pre-weighed amount of chow is provided. Food intake is measured at specific time points (e.g., 1, 2, and 3 hours) by weighing the remaining food.

-

Data Analysis: Food intake (in grams) is calculated and statistically analyzed to compare the effects of different anandamide doses against the control group.

Protocol 2: Intrahypothalamic Administration in Rats [6]

-

Animals and Surgery: Adult male rats undergo stereotaxic surgery to implant a guide cannula aimed at the ventromedial hypothalamus (VMH). Animals are allowed to recover for at least one week.

-

Habituation: Rats are habituated to the experimental setup and handling procedures.

-

Pre-satiation: Similar to the systemic protocol, rats are pre-satiated before the injection.

-

Microinjection: Anandamide (dissolved in artificial cerebrospinal fluid) is microinjected directly into the VMH through an injection cannula inserted into the guide cannula. Different doses (e.g., 25, 50, 150 ng in a volume of 0.5 µl) are tested.

-

Food Intake Measurement: Food intake is measured at set intervals (e.g., 3 hours) post-injection.

-

Histological Verification: After the experiment, the accuracy of the cannula placement is verified through histological analysis of brain sections.

Anandamide's Role in Metabolism

Beyond its central effects on appetite, anandamide influences peripheral metabolism, primarily through the activation of CB1 receptors in tissues such as the liver, adipose tissue, and skeletal muscle.[7][8][9] This peripheral activity contributes to a net anabolic state, promoting energy storage.[7][9]

Hepatic Lipogenesis

Anandamide stimulates de novo fatty acid synthesis in the liver.[8] Activation of hepatic CB1 receptors by anandamide leads to the upregulation of the lipogenic transcription factor Sterol Regulatory Element-Binding Protein-1c (SREBP-1c).[8] SREBP-1c, in turn, increases the expression of key lipogenic enzymes such as Acetyl-CoA Carboxylase 1 (ACC1) and Fatty Acid Synthase (FAS).[8] This pathway is implicated in the development of diet-induced obesity and hepatic steatosis.[8]

Adipose Tissue and Glucose Metabolism

In adipose tissue, CB1 receptor activation by anandamide promotes triglyceride formation and storage.[7] It also influences glucose metabolism by increasing basal glucose uptake into adipocytes.[10] This effect is mediated by the stimulation of GLUT4 translocation to the plasma membrane.[10]

Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in anandamide's actions on appetite and metabolism.

Caption: Anandamide's retrograde signaling in the hypothalamus to stimulate appetite.

Caption: Anandamide's signaling pathway for stimulating hepatic lipogenesis.

Anandamide Metabolism and Therapeutic Implications

Anandamide has a short half-life in vivo due to its rapid degradation by the enzyme Fatty Acid Amide Hydrolase (FAAH) into arachidonic acid and ethanolamine.[11][12] This rapid catabolism tightly regulates anandamide signaling.

FAAH Inhibition as a Therapeutic Strategy

Inhibition of FAAH has emerged as a potential therapeutic strategy to enhance endogenous anandamide levels, thereby prolonging its effects.[13][14] FAAH inhibitors have been investigated for their potential in treating various conditions, including anxiety, pain, and inflammatory disorders.[14] In the context of appetite, modulating FAAH activity could offer a more nuanced approach to influencing food intake compared to direct CB1 receptor agonists.

Caption: Overview of anandamide synthesis, signaling, and degradation.

Conclusion and Future Directions

Anandamide is a critical endogenous regulator of appetite and metabolism, with significant implications for both physiological and pathological states. Its dual action on central orexigenic pathways and peripheral metabolic processes makes the endocannabinoid system a complex and compelling target for therapeutic intervention in disorders ranging from cachexia to obesity and metabolic syndrome. Future research should focus on elucidating the tissue-specific roles of anandamide and the downstream consequences of its signaling. The development of more selective modulators of the endocannabinoid system, such as allosteric modulators of CB1 receptors or inhibitors of other anandamide-metabolizing enzymes, may offer novel therapeutic avenues with improved side-effect profiles. A deeper understanding of the intricate interplay between anandamide and other metabolic hormones, such as leptin and ghrelin, will be crucial for harnessing the full therapeutic potential of targeting this fascinating lipid signaling molecule.

References

- 1. pnas.org [pnas.org]

- 2. researchgate.net [researchgate.net]

- 3. Endocannabinoids in the regulation of appetite and body weight - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Anandamide administration into the ventromedial hypothalamus stimulates appetite in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Endocannabinoid activation at hepatic CB1 receptors stimulates fatty acid synthesis and contributes to diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Minireview: Endocannabinoids and their receptors as targets for obesity therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Peripheral Metabolic Effects of Endocannabinoids and Cannabinoid Receptor Blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anandamide - Wikipedia [en.wikipedia.org]

- 12. newphaseblends.com [newphaseblends.com]

- 13. Frontiers | A Personal Retrospective: Elevating Anandamide (AEA) by Targeting Fatty Acid Amide Hydrolase (FAAH) and the Fatty Acid Binding Proteins (FABPs) [frontiersin.org]

- 14. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

The Neuroprotective Role of N-arachidonoylethanolamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-arachidonoylethanolamine (AEA), an endogenous cannabinoid, has emerged as a significant modulator of neuronal function and a promising target for neuroprotective therapies. This technical guide provides an in-depth overview of the mechanisms, experimental validation, and key signaling pathways associated with AEA's role in neuroprotection.

Core Neuroprotective Functions of AEA

N-arachidonoylethanolamine, also known as anandamide (B1667382), is an endogenous lipid mediator derived from arachidonic acid.[1] Its biological effects are primarily mediated through the activation of cannabinoid receptors CB1 and CB2, and the transient receptor potential vanilloid type 1 (TRPV1) channel.[1] The endocannabinoid system, comprising these receptors, their endogenous ligands like AEA, and the enzymes for their synthesis and degradation, plays a crucial role in maintaining neuronal homeostasis.[2] Alterations in this system have been implicated in the pathophysiology of various neurodegenerative disorders and acute neuronal injury.[2][3]

AEA exerts its neuroprotective effects through a multi-pronged approach, including the attenuation of neuroinflammation, reduction of oxidative stress, and modulation of excitotoxicity.

Anti-Neuroinflammatory Effects

Neuroinflammation is a key contributor to the progression of many neurodegenerative diseases.[4][5] Activated microglia and astrocytes release pro-inflammatory cytokines and reactive oxygen species, leading to secondary neuronal damage.[6][7] AEA has been shown to suppress microglial activation and the subsequent release of these inflammatory mediators.[6] This anti-inflammatory action is often mediated by the CB2 receptor, which is predominantly expressed on immune cells, including microglia.[8] Activation of CB2 receptors can inhibit the release of pro-inflammatory cytokines, thereby mitigating the inflammatory cascade that exacerbates neuronal injury.[6]

Mitigation of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the brain's antioxidant defenses, is a common feature of neurodegenerative conditions.[9][10] The brain is particularly vulnerable to oxidative damage due to its high metabolic rate and lipid-rich composition.[9] AEA has demonstrated the ability to protect neurons from oxidative stress-induced damage.[11] This protection is, in part, mediated through the activation of signaling pathways that enhance the expression of antioxidant enzymes and reduce the production of ROS.[11][12] The activation of CB1 receptors, for instance, can stimulate pathways like the phosphoinositide 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways, which are involved in promoting cell survival and antioxidant defense.[13]

Regulation of Excitotoxicity

Excitotoxicity, a pathological process by which excessive activation of glutamate (B1630785) receptors leads to neuronal damage and death, is a major mechanism of neuronal loss in acute injuries like stroke and traumatic brain injury.[14] Endocannabinoids, including AEA, are released in response to neuronal injury and are believed to protect against excitotoxicity.[6] By acting as retrograde messengers, endocannabinoids can bind to presynaptic CB1 receptors, leading to a reduction in glutamate release.[15] This modulation of glutamatergic transmission helps to prevent the overstimulation of postsynaptic neurons and subsequent calcium overload, a key event in excitotoxic cell death.

AEA in Models of Neurological Disorders

The neuroprotective potential of AEA has been investigated in various preclinical models of both chronic neurodegenerative diseases and acute neuronal injury.

Alzheimer's Disease

Alzheimer's disease (AD) is characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles.[16] Studies have shown that the endocannabinoid system is altered in AD, and modulation of this system may offer therapeutic benefits.[2] AEA has been found to protect neurons from Aβ-induced toxicity and to modulate neuroinflammation associated with the disease.[1][17] For instance, AEA can up-regulate Notch-1 signaling, which may favor the processing of amyloid precursor protein (APP) towards a non-amyloidogenic pathway.[17]

Parkinson's Disease